molecular formula C7H4ClIO B1588996 4-Chloro-3-iodobenzaldehyde CAS No. 276866-90-1

4-Chloro-3-iodobenzaldehyde

Cat. No. B1588996
M. Wt: 266.46 g/mol
InChI Key: ARCZAXXTPLCEMP-UHFFFAOYSA-N
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Description

4-Chloro-3-iodobenzaldehyde (4-Cl-3-I-BzA) is a chemical compound of the aldehyde family. It is a colorless to yellowish solid that has a strong odor and is soluble in water and alcohol. 4-Cl-3-I-BzA is used in a variety of scientific applications, including synthesis, research, and lab experiments.

Scientific Research Applications

1. Chromatographic Analyses

4-Chloro-3-iodobenzaldehyde, along with its chlorinated hydroxybenzaldehyde counterparts, has been analyzed using gas-liquid chromatography. This method, particularly with a non-polar SE-30 capillary column, enables the separation and analysis of various chlorinated benzaldehydes, including 4-Chloro-3-iodobenzaldehyde, under different conditions (Korhonen & Knuutinen, 1984).

2. Crystallography and Molecular Structure Analysis

Studies on compounds like 3- and 4-iodobenzaldehyde 2,4-dinitrophenylhydrazone reveal insights into molecular structures, which can be linked to 4-Chloro-3-iodobenzaldehyde for comparative analysis. These compounds exhibit planar structures and are linked by hydrogen bonds and iodo-nitro interactions, forming complex molecular frameworks (Glidewell et al., 2004).

3. Study of Polymorphs

Polymorph studies, like those conducted on 4,4′-diiodobenzalazine and 4-chloro-4′-iodobenzalazine, provide valuable insights into the structural and molecular characteristics of halogen-substituted benzaldehydes, including 4-Chloro-3-iodobenzaldehyde. These studies explore aspects like symmetry, molecular packing, and halogen interactions (Ojala et al., 2007).

4. Spectroscopic Studies

Spectroscopic techniques, such as FT-IR and FT-Raman, are utilized to study compounds like 4-chloro-3-nitrobenzaldehyde, which can be analogous to 4-Chloro-3-iodobenzaldehyde. These methods help in understanding molecular vibrations, energy distributions, and thermodynamic functions, which are crucial for characterizing the chemical properties of these compounds (Karunakaran & Balachandran, 2012).

5. Catalytic Applications

Studies on compounds like p-Iodobenzaldehyde, closely related to 4-Chloro-3-iodobenzaldehyde, have explored their potential as precursors for catalysts in reactions like Heck and Suzuki reactions. These studies highlight the utility of such compounds in developing highly active catalysts for organic synthesis (Rocaboy & Gladysz, 2003).

properties

IUPAC Name

4-chloro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCZAXXTPLCEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459528
Record name 4-Chloro-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodobenzaldehyde

CAS RN

276866-90-1
Record name 4-Chloro-3-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Kim, H Park, J Lee, J Tae, HJ Kim, SJ Min… - European journal of …, 2016 - Elsevier
… Commercially unavailable 3-iodoaldehydes 5 such as 4-chloro-3-iodobenzaldehyde [15a] and 3-iodo-4-methylbenzaldehyde [15b] were synthesized through electrophilic aromatic …
Number of citations: 16 www.sciencedirect.com
J Lee, R Kwag, S Lee, D Kim, J Woo… - Journal of Medicinal …, 2021 - ACS Publications
There has been significant attention concerning the biased agonism of G protein-coupled receptors (GPCRs), and it has resulted in various pharmacological benefits. 5-HT 7 R belongs …
Number of citations: 6 pubs.acs.org

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